5,7-dichloro-4H-imidazo[4,5-b]pyridine

Nucleophilic Aromatic Substitution Regioselective Functionalization Heterocyclic Synthesis

5,7-Dichloro-4H-imidazo[4,5-b]pyridine (CAS 24485-01-6) is a 1-deazapurine scaffold where the 5- and 7-chloro substituents exhibit differential SNAr reactivity. The 5-position reacts first under mild conditions, enabling sequential installation of two distinct groups—a regioselective profile not replicable with 5,7-dibromo or 5,7-difluoro analogs, which often lead to lower yields or failed disubstitution. This unique reactivity is key for constructing 5,7-disubstituted kinase inhibitor libraries (Aurora A, c-Met) and 1-deazaguanosine antimetabolites. Sourcing this specific halogenation pattern eliminates synthetic risk and accelerates SAR exploration.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
Cat. No. B7853496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dichloro-4H-imidazo[4,5-b]pyridine
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC=NC2=C1Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11)
InChIKeyIKJFWUNKUZVHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-4H-imidazo[4,5-b]pyridine for Heterocyclic Synthesis and Deazapurine Scaffold Development


5,7-Dichloro-4H-imidazo[4,5-b]pyridine (CAS: 24485-01-6) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, which serves as a 1-deazapurine scaffold. It features two chlorine atoms at the 5- and 7-positions of the fused bicyclic system, a substitution pattern that enables sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions [1]. The compound has a molecular formula of C6H3Cl2N3, a molecular weight of 188.01 g/mol, and a melting point of 273–274 °C . Its primary value lies in its utility as a versatile synthetic intermediate for constructing 5,7-disubstituted imidazo[4,5-b]pyridines, including 1-deazapurine nucleoside analogs and kinase inhibitor scaffolds [2][3].

5,7-Dichloro-4H-imidazo[4,5-b]pyridine: Why In-Class Compounds Are Not Interchangeable


Substituting 5,7-dichloro-4H-imidazo[4,5-b]pyridine with other imidazo[4,5-b]pyridine derivatives or halogenated analogs carries significant synthetic risk due to differences in halogen reactivity, regioselectivity, and tautomeric behavior. The chlorine atoms at the 5- and 7-positions exhibit differential reactivity in SNAr reactions, enabling sequential functionalization that is not replicable with 5,7-dibromo or 5,7-difluoro analogs, which differ substantially in leaving group ability and activation energy [1]. Furthermore, the imidazo[4,5-b]pyridine core can exist in multiple tautomeric forms (1H, 3H, and 4H), and the specific substitution pattern influences the predominant tautomer, which in turn affects both reactivity and biological target engagement . Simply selecting an alternative halogenated imidazopyridine without accounting for these nuanced differences can lead to divergent reaction outcomes, lower yields, or failure to access the desired disubstituted product [2].

5,7-Dichloro-4H-imidazo[4,5-b]pyridine: Quantified Differentiation Against Analogs and Alternatives


SNAr Reactivity Differential: 5-Chloro vs. 7-Chloro Positions

In 5,7-dichloroimidazo[4,5-b]pyridine, the chlorine atom at the 5-position is significantly more reactive toward nucleophiles than the 7-chloro substituent, enabling sequential substitution without protecting group strategies. This regioselectivity is not observed in 5,7-dibromo or 5,7-difluoro analogs due to differences in halogen electronegativity and leaving group propensity [1]. The differential reactivity allows for the controlled introduction of two distinct substituents, a key advantage over 5,7-dibromo-1H-imidazo[4,5-b]pyridine (CAS: 2566584-99-2), which exhibits less predictable regioselectivity in SNAr due to the increased leaving group ability of bromine .

Nucleophilic Aromatic Substitution Regioselective Functionalization Heterocyclic Synthesis

Physicochemical Stability and Storage Requirements vs. 5,7-Difluoro Analog

5,7-Dichloro-4H-imidazo[4,5-b]pyridine requires storage under inert gas (nitrogen or argon) at 2–8 °C, with a melting point of 273–274 °C and a predicted pKa of 5.37 ± 0.40 . In contrast, the 5,7-difluoro analog (5,7-difluoroimidazo[4,5-b]pyridine) exhibits different stability characteristics due to the strong C–F bond and lower polarizability, which reduces its susceptibility to hydrolytic degradation but also makes it less reactive in SNAr reactions under mild conditions [1].

Compound Stability Storage Conditions Procurement Planning

Synthetic Utility in 1-Deazapurine Nucleoside Construction

5,7-Dichloroimidazo[4,5-b]pyridine serves as a key intermediate in the synthesis of 1-deazaguanosine, a purine antimetabolite. Fusion of the dichloro compound with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose followed by deacetylation yields 5,7-dichloro-3-β-D-ribofuranosylimidazo[4,5-b]pyridine, which can be further elaborated to 1-deazaguanosine [1]. In contrast, the 5,7-dibromo analog is less commonly employed for nucleoside synthesis due to the higher reactivity of bromine, which can lead to unwanted side reactions during glycosylation .

Nucleoside Synthesis Deazapurine Chemistry Antimetabolite Development

Class-Level Antiproliferative Activity of Imidazo[4,5-b]pyridine Scaffold

Imidazo[4,5-b]pyridine derivatives, including those synthesized from 5,7-dichloro precursors, have demonstrated antiproliferative activity across multiple cancer cell lines. Amidino-substituted derivatives of the imidazo[4,5-b]pyridine class exhibit IC50 values in the sub-micromolar range against colon carcinoma (e.g., IC50 = 0.4 μM and 0.7 μM for selected analogs) [1]. While these data are not direct measurements for the parent dichloro compound, they establish the value of the scaffold as a platform for generating bioactive molecules. The 5,7-dichloro substitution pattern is critical for accessing these derivatives via sequential SNAr reactions [2].

Anticancer Screening Kinase Inhibition Medicinal Chemistry

5,7-Dichloro-4H-imidazo[4,5-b]pyridine: High-Value Research and Industrial Application Scenarios


Synthesis of 5,7-Disubstituted Imidazo[4,5-b]pyridines via Sequential SNAr

Leverage the differential reactivity of the 5- and 7-chloro positions to install two distinct substituents sequentially. The 5-position chlorine is substituted first under mild conditions (e.g., amine in DMSO at 50–80 °C), followed by activation of the 7-position under more forcing conditions or with a different nucleophile. This strategy is documented in the synthesis of 5-amino-7-alkoxy and 5-alkoxy-7-amino derivatives, which are otherwise difficult to access [1][2].

Construction of 1-Deazapurine Nucleoside Analogs

Utilize the compound as a glycosyl acceptor in fusion reactions with protected ribofuranose derivatives to generate 3-β-D-ribofuranosylimidazo[4,5-b]pyridine intermediates. These intermediates are precursors to 1-deazaguanosine and related purine antimetabolites with potential antiviral and anticancer activity [3].

Scaffold Diversification for Kinase Inhibitor Lead Optimization

Employ 5,7-dichloro-4H-imidazo[4,5-b]pyridine as a starting point for synthesizing imidazo[4,5-b]pyridine-based kinase inhibitors. Sequential substitution allows for rapid exploration of structure-activity relationships (SAR) at the 5- and 7-positions, a region critical for binding to the ATP pocket of kinases such as Aurora A and c-Met [4].

Synthesis of 7-Aminoimidazo[4,5-b]pyridin-5-one (1-Deazaisoguanine)

React 5,7-dichloroimidazo[4,5-b]pyridine with ammonia or protected amines to introduce an amino group at the 7-position, followed by hydrolysis of the 5-chloro substituent to yield 7-aminoimidazo[4,5-b]pyridin-5-one, the 1-deaza analog of isoguanine. This compound serves as a valuable tool for studying nucleic acid recognition and enzyme-substrate interactions [2].

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